2-(4'-Chlorobiphenyl-4-yl)benzothiazole
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Overview
Description
2-(4’-Chlorobiphenyl-4-yl)benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chlorinated biphenyl group attached to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various industrial and pharmaceutical applications .
Preparation Methods
The synthesis of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with 4’-chlorobiphenyl-4-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and conditions to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
2-(4’-Chlorobiphenyl-4-yl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
2-(4’-Chlorobiphenyl-4-yl)benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
2-(4’-Chlorobiphenyl-4-yl)benzothiazole can be compared with other similar compounds, such as:
2-(4’-Hydroxybiphenyl-4-yl)benzothiazole: This compound has a hydroxyl group instead of a chlorine atom, which can lead to different biological activities and reactivity.
2-(4’-Methoxybiphenyl-4-yl)benzothiazole: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-(4’-Nitrobiphenyl-4-yl)benzothiazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of 2-(4’-Chlorobiphenyl-4-yl)benzothiazole and its potential advantages in various applications.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNS/c20-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-21-17-3-1-2-4-18(17)22-19/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRGYPFUGCGFAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698251 |
Source
|
Record name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101798-15-6 |
Source
|
Record name | 2-(4'-Chloro[1,1'-biphenyl]-4-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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